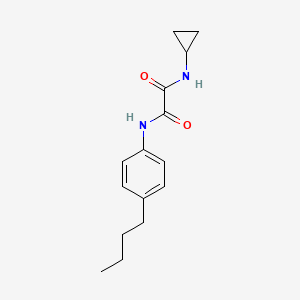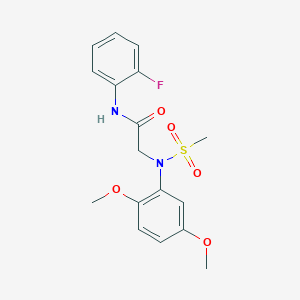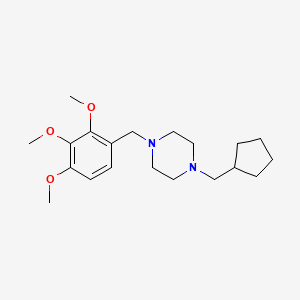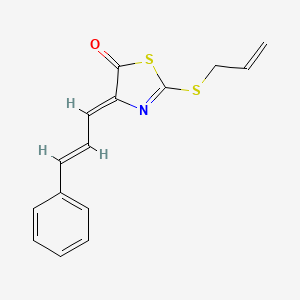![molecular formula C24H32N2O3 B5134293 N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide](/img/structure/B5134293.png)
N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide, also known as EBP or ER-464195-01, is a small molecule antagonist of the G protein-coupled receptor 119 (GPR119). GPR119 is a receptor that is primarily expressed in pancreatic beta cells and intestinal enteroendocrine cells. The activation of GPR119 by endogenous ligands or synthetic agonists has been shown to increase insulin secretion and improve glucose tolerance. Therefore, GPR119 has been considered as a potential therapeutic target for the treatment of type 2 diabetes.
作用機序
The mechanism of action of N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide as a GPR119 antagonist is not fully understood. However, it has been proposed that N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide binds to the orthosteric site of GPR119 and blocks the binding of agonists. This hypothesis is supported by the observation that N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide competes with the GPR119 agonist AR231453 for binding to the receptor in radioligand binding assays.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide as a GPR119 antagonist have been investigated in vitro and in vivo. In vitro studies have shown that N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide inhibits the insulin secretion stimulated by GPR119 agonists in isolated rat pancreatic islets and in INS-1E insulinoma cells. In vivo studies have shown that N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide reduces the glucose-lowering effect of GPR119 agonists in normal and diabetic rats. These findings suggest that the blockade of GPR119 by N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide may impair the insulinotropic and antidiabetic effects of GPR119 activation.
実験室実験の利点と制限
The advantages of using N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide as a GPR119 antagonist in lab experiments include its high potency and selectivity for GPR119, its availability as a commercial compound, and its chemical stability. However, the limitations of using N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide include its potential off-target effects on other receptors or enzymes, its lack of brain penetration, and its limited solubility in aqueous solutions.
将来の方向性
For the research on N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide and GPR119 include the investigation of its structural basis, the development of more potent and selective antagonists, and the assessment of its therapeutic potential in metabolic disorders.
合成法
The synthesis of N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide has been described in a patent application (US20110178176A1). The synthesis involves the reaction of 2,3-dimethoxybenzoyl chloride with 1-(4-ethylbenzyl)piperidine in the presence of a base, followed by the reduction of the resulting amide with lithium aluminum hydride. The final product is obtained after purification by chromatography.
科学的研究の応用
N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide has been used as a tool compound to study the pharmacology and physiology of GPR119. Several studies have reported the binding affinity and selectivity of N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide for GPR119 using radioligand binding assays and functional assays. N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide has been shown to inhibit the cAMP production stimulated by GPR119 agonists in Chinese hamster ovary (CHO) cells expressing human GPR119, indicating its antagonist activity.
特性
IUPAC Name |
N-[[1-[(4-ethylphenyl)methyl]piperidin-3-yl]methyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-4-18-10-12-19(13-11-18)16-26-14-6-7-20(17-26)15-25-24(27)21-8-5-9-22(28-2)23(21)29-3/h5,8-13,20H,4,6-7,14-17H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSJXNIBCMVLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCCC(C2)CNC(=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5134215.png)

![N-1,3-benzodioxol-5-yl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5134242.png)

![3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde](/img/structure/B5134253.png)

![4-[1-(4-chlorophenyl)-4,9-dioxo-3-phenyl-4,9-dihydro-2H-benzo[f]isoindol-2-yl]benzenesulfonamide](/img/structure/B5134262.png)
![N-[2-(acetylamino)ethyl]-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5134267.png)
![2-(2,4-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5134268.png)
![methyl 7-cyclopropyl-3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5134279.png)

![N-[3-(benzoylamino)phenyl]-3-butoxybenzamide](/img/structure/B5134300.png)
![N-[3-(1H-imidazol-1-yl)propyl]cyclooctanamine](/img/structure/B5134306.png)